1,6,11-Trioxacyclopentadecane

Übersicht

Beschreibung

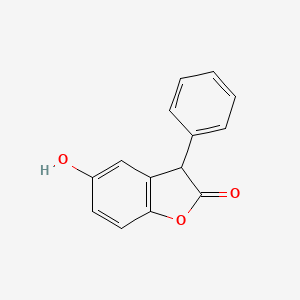

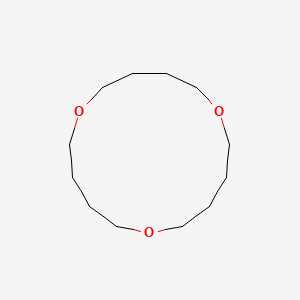

1,6,11-Trioxacyclopentadecane is a chemical compound with the molecular formula C12H24O3 and a molecular weight of 216.32 . It is primarily used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 1,6,11-Trioxacyclopentadecane is represented by the formula C12H24O3 . The exact mass is 216.17300 .Physical And Chemical Properties Analysis

The predicted boiling point of 1,6,11-Trioxacyclopentadecane is 327.8±22.0 °C and the predicted density is 0.904±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Heterogeneous Catalytic Applications

- 1,6,11-Trioxacyclopentadecane and its derivatives have been utilized in heterogeneous catalytic processes, specifically in Suzuki cross-coupling reactions. These applications benefit from the ease of catalyst removal from reaction vessels, contributing to more efficient and selective catalytic processes (Llobet et al., 2004).

Catalysis in Organic Chemistry

- This compound has shown effectiveness as a recoverable catalyst in reactions between arenediazonium salts and potassium organotrifluoroborates. These reactions are notable for their room-temperature operation and the absence of added base, showcasing the compound's versatility in organic synthesis (Masllorens et al., 2007).

Macrocyclic Ligand Synthesis

- It serves as a key component in the synthesis of nitrogen-containing 15-membered triolefinic macrocycles. These macrocycles have diverse applications in coordination chemistry due to their ability to form complexes with various metals (Cerezo et al., 2001).

Transition Metal Catalysis

- The compound is used in the preparation of triacetylenic and enediynic macrocycles, which undergo efficient [2+2+2] cycloisomerization processes catalyzed by transition metals. These processes are significant in the field of organic chemistry and material science (Torrent et al., 2005).

Antimalarial Drug Research

- Derivatives of 1,6,11-Trioxacyclopentadecane have been explored in the synthesis of potent antimalarial compounds. These studies contribute to the development of new pharmaceuticals with improved efficacy and stability (Posner et al., 1992).

Nucleotide and Oligonucleotide Chemistry

- It has been employed in the synthesis of spacers for oligonucleotide synthesis, demonstrating its utility in biochemistry and molecular biology (Gunzenhauser et al., 1998).

Luminescence and Spectroscopy

- Macrocyclic complexes containing 1,6,11-Trioxacyclopentadecane have been characterized using luminescence and NMR spectroscopy, highlighting its application in analytical chemistry (Holz et al., 1990).

Metal Complex Formation

- The compound has shown the ability to form stable complexes with metals like zinc, offering insights into its coordination chemistry and potential applications in catalysis and materials science (Ida et al., 1991).

Safety And Hazards

In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if needed. If it comes in contact with skin or eyes, it should be washed off with soap and plenty of water. In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced . It is also recommended to avoid dust formation and breathing mist, gas, or vapors .

Eigenschaften

IUPAC Name |

1,6,11-trioxacyclopentadecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O3/c1-2-8-14-10-5-6-12-15-11-4-3-9-13-7-1/h1-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSASJULNGOIAKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOCCCCOCCCCOC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30466150 | |

| Record name | 1,6,11-trioxacyclopentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6,11-Trioxacyclopentadecane | |

CAS RN |

295-63-6 | |

| Record name | 1,6,11-trioxacyclopentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({2-Oxo-2-[(2,4,6-triaminopyrimidin-5-yl)amino]ethyl}amino)benzoic acid](/img/structure/B3050821.png)

![[2-[(4-Tert-butylphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate](/img/structure/B3050825.png)

![[2-[(4-Tert-butylphenyl)methyl]-3-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]amino]propyl] 2,2-dimethylpropanoate](/img/structure/B3050826.png)